5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
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Description
5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. It is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Significant work has been done in developing synthetic routes for creating 3,4-dihydroisoquinolin-1(2H)-one derivatives. For instance, the synthesis of novel derivatives through various chemical reactions demonstrates the compound's versatility in chemical synthesis. The methodology often involves steps like allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation to produce new derivatives with higher yields, showcasing the compound's role in facilitating diverse chemical transformations (Chen Zhan-guo, 2008). Additionally, the construction of the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, highlights its utility in synthesizing biologically active molecules (Berk Mujde, Sevil Özcan, M. Balcı, 2011).
Biological Activities and Pharmaceutical Interest
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been explored for their biological activities, including vasodilatation properties and potential anti-inflammatory and analgesic effects. Such studies are indicative of the scientific interest in understanding the pharmacological profiles of these compounds, albeit without direct reference to drug use or side effects. For example, novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and found to exhibit vasodilatation activity, suggesting potential applications in therapeutic areas requiring vasodilation (Zhang San-qi, 2010).
Moreover, compounds with a dihydroisoquinolinone core have shown promising antiinflammatory and analgesic properties in preclinical models. This highlights the compound's relevance in the development of new therapeutic agents targeting inflammation and pain management (Yu. B. Vikharev, Yu. V. Shklyaev, L. Anikina, V. Kolla, A. G. Tolstikov, 2005).
properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-5-(2-methylpropoxy)-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-15(2)14-24-20-10-6-9-19-18(20)11-12-22(21(19)23)13-17-8-5-4-7-16(17)3/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEVWHJJOKYLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one |
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